

# Spectroscopic Data of Ethyl Bromo(ethoxy)acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Ethyl bromo(ethoxy)acetate

Cat. No.: B8382674

[Get Quote](#)

## Compound Identity & Structural Analysis[1][2][3]

**Ethyl bromo(ethoxy)acetate** is a moisture-sensitive

-bromo ether. Unlike standard alkyl halides, the bromine atom is attached to a carbon also bearing an ethoxy group and a carbonyl group, creating a highly electrophilic center susceptible to nucleophilic attack (e.g., by zinc in Reformatsky-type reactions or by alcohols).

- IUPAC Name: Ethyl 2-bromo-2-ethoxyacetate[1][2][3][4][5]
- Molecular Formula:
- Molecular Weight: 211.05 g/mol
- Structure:
- Key Reactivity: The C-Br bond is activated by the adjacent oxygen lone pair (anomeric effect) and the electron-withdrawing ester group.

Note on CAS Registry: Databases often conflate this compound with its isomer, ethyl 2-(2-bromoethoxy)acetate (CAS 57941-45-4). Researchers must verify the structure (

) via NMR to ensure the bromine is on the

-carbon, not the

-carbon of the ethoxy chain.

## Synthesis & Preparation

Because of its hydrolytic instability, this compound is often prepared in situ or used immediately after distillation. The standard laboratory synthesis involves the cleavage of Ethyl 2,2-diethoxyacetate (ethyl glyoxylate diethyl acetal) with Acetyl Bromide.

## Protocol

- Reagents: Ethyl 2,2-diethoxyacetate (1.0 equiv), Acetyl Bromide (1.1 equiv), catalytic (optional).
- Conditions: Mix neat or in dry under inert atmosphere (/Ar). Heat to mild reflux (60-80°C) for 2-4 hours.
- Workup: Fractional distillation under reduced pressure.
- Reaction:

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is characterized by the distinct deshielded methine proton (

-H) and two non-equivalent ethyl groups (one ester, one ether).

NMR Data (400 MHz,

)

Position	Proton Type	Shift ( , ppm)	Multiplicity	Integral	Coupling ( , Hz)	Assignment
-CH	Methine	5.95 - 6.05	Singlet (s)	1H	-	
Ester	Methylene	4.28 - 4.35	Quartet (q)	2H	7.1	
Ether	Methylene	3.75 - 3.95	Multiplet (m)*	2H	-	
Ester	Methyl	1.32 - 1.38	Triplet (t)	3H	7.1	
Ether	Methyl	1.25 - 1.30	Triplet (t)	3H	7.0	

#### Technical Insight:

- Methine Singlet: The

-proton appears as a sharp singlet around 6.0 ppm. This is significantly downfield compared to ethyl bromoacetate (~3.8 ppm) due to the additive deshielding of the bromine, the ether oxygen, and the carbonyl group.

- Ether Methylene: The methylene protons of the ethoxy group attached to the chiral center ( ) are diastereotopic. While often appearing as a quartet, high-field instruments may resolve them as a complex multiplet ( system).

#### NMR Data (100 MHz,

)

Carbon Type	Shift ( , ppm)	Assignment
Carbonyl	165.5	(Ester)
-Carbon	76.0 - 78.0	
Ether	64.5	
Ester	62.5	
Methyls	14.8, 13.9	groups

## Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the ester and the absence of hydroxyl groups (indicating no hydrolysis to glyoxylic acid).

Frequency ( )	Vibration Mode	Intensity	Notes
1745 - 1755	C=O Stretch	Strong	Typical -halo ester shift (Fermi resonance often seen).
1100 - 1300	C-O Stretch	Strong	Multiple bands (Ester C-O-C and Ether C-O-C).
600 - 700	C-Br Stretch	Medium	Fingerprint region characteristic.

## Mass Spectrometry (MS)

The mass spectrum is dominated by

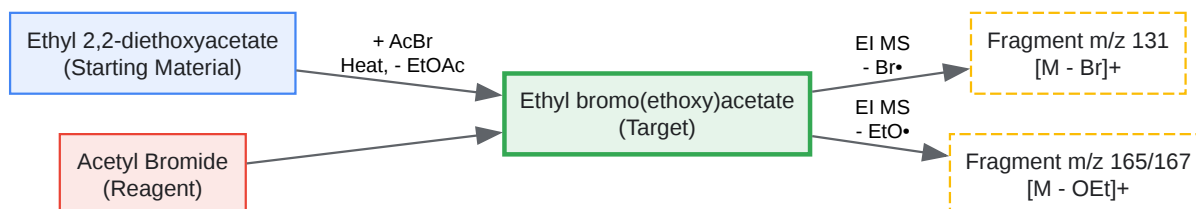
-cleavage fragments. The molecular ion (

) is often weak or absent due to the stability of the carbocation formed by losing bromine.

- Ionization Mode: EI (70 eV)
- Molecular Ion: m/z 210 / 212 (1:1 ratio, characteristic of ).
- Base Peak: m/z 131 (Loss of Br).
- Key Fragments:
  - m/z 131:  
Loss of Br (Stabilized cation).
  - m/z 165/167:  
(Loss of ethoxy radical).
  - m/z 29:  
(Ethyl group).

## Visualizing the Chemistry

The following diagram illustrates the synthesis pathway from the acetal and the primary fragmentation pathway observed in Mass Spectrometry.



[Click to download full resolution via product page](#)

Caption: Synthesis via acetal cleavage and primary MS fragmentation pathways.

## References

- Bach, K. K.; El-Seedi, H.; Jensen, H. M.; Torssell, K. B. G. "Synthesis and Reactions of Ethyl 2-Chloro-2-ethoxyacetate and 2-Chloro-2-ethoxyacetyl Chloride." *Tetrahedron* 1994, 50(25), 7543-7556. (Primary reference for the class of -halo- -ethoxy esters).
- Moffett, R. B. "Ethyl Diethoxyacetate." *Organic Syntheses* 1963, Coll. Vol. 4, 427.[6] (Source for starting material preparation).[7][8][9]
- Chemsynthesis Database. "Ethyl 2-bromo-2-ethoxyacetate." [1][2][3][4][5] Available at: [\[Link\]](#) (Verification of compound existence).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
- 2. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
- 3. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
- 4. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
- 5. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
- 6. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [[chemicalbook.com](https://chemicalbook.com)]
- 7. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. [prepchem.com](https://prepchem.com) [[prepchem.com](https://prepchem.com)]
- To cite this document: BenchChem. [Spectroscopic Data of Ethyl Bromo(ethoxy)acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8382674/docs#spectroscopic-data-of-ethyl-bromo-ethoxy-acetate-a-technical-guide\]](https://www.benchchem.com/product/b8382674/docs#spectroscopic-data-of-ethyl-bromo-ethoxy-acetate-a-technical-guide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)